Solid-State Conformational Specificity: Near-Coplanar Aromatic Rings vs. Perpendicular Analog
The target compound exhibits a nearly coplanar arrangement of its two aromatic rings, a feature critical for specific molecular recognition and packing. Single-crystal X-ray diffraction analysis reveals a dihedral angle between the benzene rings of only 3.48(5)° [1]. This conformation is dramatically different from that of the closely related analog 3-chloro-N-phenylbenzamide (CAS 6832-92-4), which lacks the ortho-methyl group. The analog adopts a near-perpendicular conformation with a measured dihedral angle of 88.5(3)° [2].
| Evidence Dimension | Dihedral angle between aromatic rings |
|---|---|
| Target Compound Data | 3.48(5)° |
| Comparator Or Baseline | 3-Chloro-N-phenylbenzamide: 88.5(3)° |
| Quantified Difference | 85.02° difference in ring plane orientation |
| Conditions | Single-crystal X-ray diffraction at ambient temperature |
Why This Matters
This conformational divergence directly impacts intermolecular interactions and crystal packing, making the compounds non-interchangeable for applications dependent on specific solid-state geometry, such as co-crystal design or materials science.
- [1] Rodrigues, V. Z.; Herich, P.; Gowda, B. T.; Kožíšek, J. 3-Chloro-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E 2011, 67 (12), o3248. View Source
- [2] Rodrigues, V. Z.; Herich, P.; Gowda, B. T.; Kožíšek, J. 3-Chloro-N-phenylbenzamide. Acta Crystallographica Section E 2011, 67 (12), o3249. View Source
